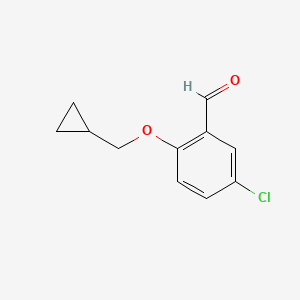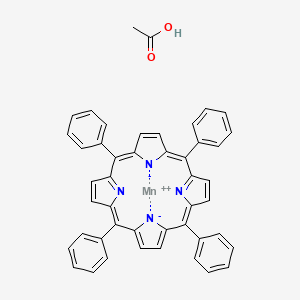
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that combines the properties of acetic acid, manganese ions, and a tetraphenylporphyrin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of 5,10,15,20-tetraphenylporphyrin with manganese ions. One common method is the Lindsey protocol, which uses catalytic boron trifluoride etherate (BF3·Et2O) and triethyl orthoacetate as the condensing system, with chloranil as the oxidant . This method can achieve yields as high as 50-55%. Another approach involves the use of dichlorodicyanoquinone (DDQ) as the oxidant, although this typically results in lower yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, making the compound useful as a catalyst in oxidation processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as chloranil and DDQ. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce various functionalized porphyrins.
Aplicaciones Científicas De Investigación
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide exerts its effects involves the coordination of manganese ions within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The porphyrin ring’s conjugated system also enables the compound to absorb light and generate reactive oxygen species, which are crucial for its applications in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-tetraphenylporphyrin: The parent compound without the manganese center.
Manganese(III) porphyrins: Similar compounds with different oxidation states of manganese.
Iron(III) porphyrins: Analogous compounds with iron instead of manganese.
Uniqueness
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific combination of acetic acid, manganese ions, and the tetraphenylporphyrin structure. This combination imparts distinct redox properties and photophysical characteristics, making it particularly useful in catalysis and photodynamic therapy .
Propiedades
Número CAS |
58356-65-3 |
|---|---|
Fórmula molecular |
C46H31MnN4O2 |
Peso molecular |
726.7 g/mol |
Nombre IUPAC |
manganese(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;acetate |
InChI |
InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |
Clave InChI |
IUNFPUADXGWKIY-UHFFFAOYSA-M |
SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2] |
SMILES canónico |
CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)
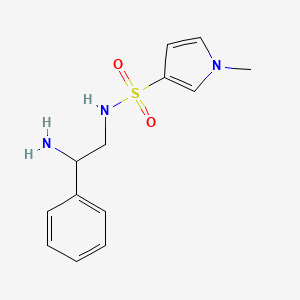
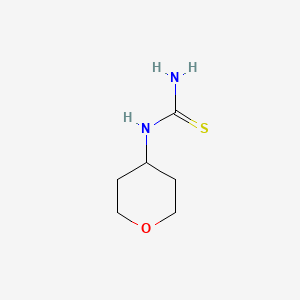
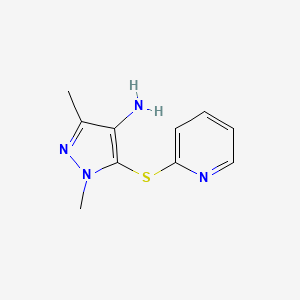
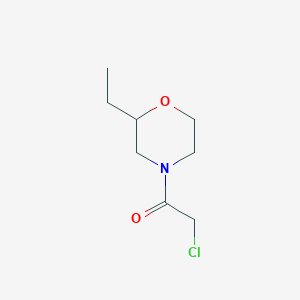
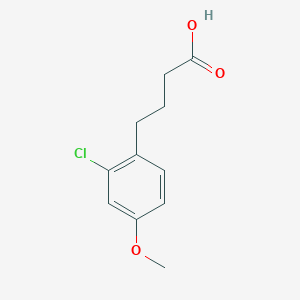
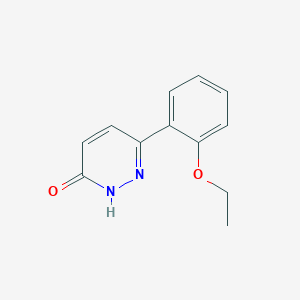
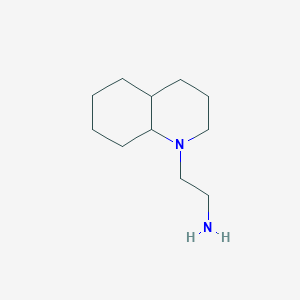
![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

